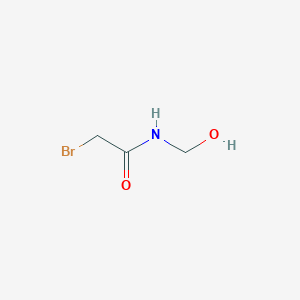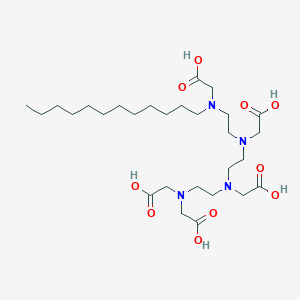![molecular formula C11H20N2O2 B144479 tert-Butyl 3-azabicyclo[4.1.0]heptan-1-ylcarbamate CAS No. 134575-47-6](/img/structure/B144479.png)
tert-Butyl 3-azabicyclo[4.1.0]heptan-1-ylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound tert-Butyl 3-azabicyclo[4.1.0]heptan-1-ylcarbamate is a structurally complex molecule that has garnered interest due to its potential applications in the field of organic chemistry, particularly as a scaffold for chiral ligands and as a modified backbone unit for peptide nucleic acids (PNAs) . The molecule's unique bicyclic structure, which includes an azabicyclo[4.1.0]heptane core, makes it a valuable target for synthesis and study.
Synthesis Analysis
The synthesis of related azabicyclic compounds has been reported in the literature. For instance, a practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate, which shares some structural features with the compound of interest, has been developed. This synthesis involves the opening of an aziridine ring and subsequent optical resolution of the racemic mixture using 10-camphorsulfonic acid (CSA), allowing for the production of multigram quantities of both enantiomers without the need for chromatography . Another study describes
Wissenschaftliche Forschungsanwendungen
Environmental and Industrial Applications
Synthetic phenolic antioxidants, similar in structure to tert-Butyl 3-azabicyclo[4.1.0]heptan-1-ylcarbamate, are used in various industries to retard oxidative reactions and extend product shelf life. These compounds, including tert-butyl-based antioxidants, have been found in environmental matrices such as indoor dust, outdoor air particulates, sea sediment, and river water. Their occurrence in human samples (fat tissues, serum, urine, breast milk, and fingernails) has also been observed. Studies suggest some of these antioxidants may exhibit hepatic toxicity and endocrine-disrupting effects. Future research is directed towards developing synthetic phenolic antioxidants with lower toxicity and migration potential to reduce environmental pollution (Liu & Mabury, 2020).
Decomposition of Organic Pollutants
Research on the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor illustrates the application of tert-butyl-based compounds in pollution control. This study underscores the effectiveness of radio frequency plasma reactors in breaking down MTBE, a gasoline additive, into less harmful substances. This approach offers an alternative method for mitigating environmental pollution caused by fuel additives (Hsieh et al., 2011).
Purification of Fuel Additives
The purification of fuel additives like methyl tert-butyl ether (MTBE) from methanol demonstrates another application of tert-butyl-based compounds. Pervaporation, a membrane process, has been highlighted as an efficient method for the selective separation of MTBE from methanol, showcasing the role of such compounds in improving fuel performance and reducing the emission of hazardous components (Pulyalina et al., 2020).
Bioseparation Processes
In bioseparation technology, tert-butyl-based compounds, including tert-butanol, are utilized in three-phase partitioning (TPP) systems for the separation and purification of bioactive molecules. This method is gaining attention for its efficiency, economy, and scalability in extracting valuable compounds from natural sources for use in food, cosmetics, and medicine (Yan et al., 2018).
Synthesis of N-Heterocycles
Tert-butanesulfinamide, a compound related to tert-butyl-based structures, is extensively used in the stereoselective synthesis of amines and N-heterocycles. Its application in synthesizing structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives underlines its importance in pharmaceutical research and the development of therapeutic compounds (Philip et al., 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-(3-azabicyclo[4.1.0]heptan-1-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-11-6-8(11)4-5-12-7-11/h8,12H,4-7H2,1-3H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBVSYGIDMGKDQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CC1CCNC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-azabicyclo[4.1.0]heptan-1-ylcarbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

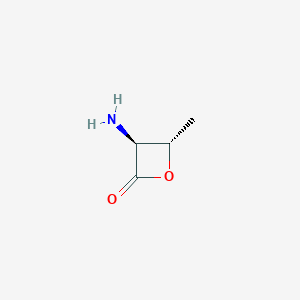
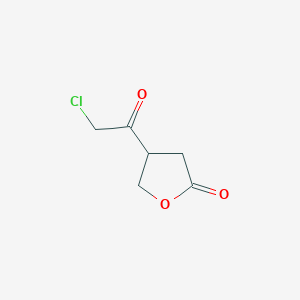
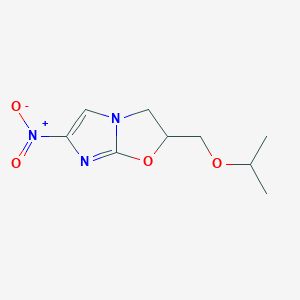

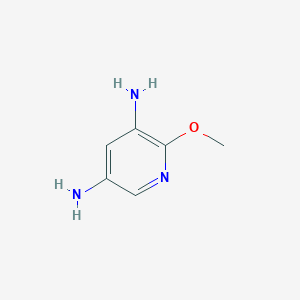
![(2R,12bS)-2-ethyl-1,2,6,7,12,12b-hexahydroindolo[2,3-a]quinolizine-3-carbaldehyde](/img/structure/B144411.png)

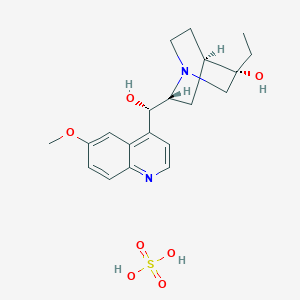
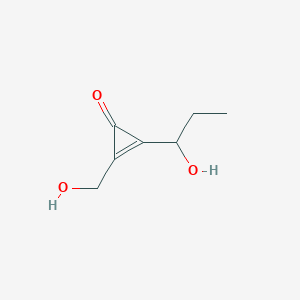
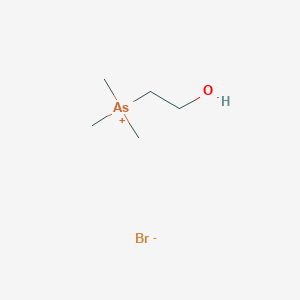

![(E)-3-(3,4-dihydroxyphenyl)-N-[(3,4-dimethoxyphenyl)methyl]prop-2-enamide](/img/structure/B144427.png)
